5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPP and is a synthetic analog of natural cannabinoids.
Mechanism of Action
The mechanism of action of 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is not fully understood. However, it is believed to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits analgesic properties by modulating pain signaling pathways. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its high potency and selectivity. This compound has been found to exhibit minimal side effects, making it a promising candidate for therapeutic applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for the development of novel formulations that can improve the solubility and bioavailability of this compound.
Synthesis Methods
The synthesis of 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol involves a multistep process. The first step involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-1,2-dihydropyrazole. The second step involves the reaction of 4-methyl-1,2-dihydropyrazole with 2,4-dimethylphenol in the presence of a catalyst to form 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol. The purity of the compound can be enhanced through recrystallization.
Scientific Research Applications
5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
5-methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-3-6-13(7-4-11)15-10-16(19-18-15)14-8-5-12(2)9-17(14)20/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWGQIKKVNGSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-2-(5-p-tolyl-1H-pyrazol-3-yl)-phenol |
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